- An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst, ChemCatChem, 2018, 10(6), 1253-1257
Cas no 940-62-5 ((2E)-3-(4-chlorophenyl)prop-2-enoic acid)
L'acido (2E)-3-(4-clorofenil)prop-2-enoico è un composto organico appartenente alla classe degli acidi carbossilici insaturi, caratterizzato dalla presenza di un gruppo fenilico clorurato in posizione para. La sua struttura chimica, che include un doppio legame trans (E) nella catena prop-2-enoica, conferisce proprietà elettroniche e steriche distintive, rendendolo utile come intermedio in sintesi organiche, in particolare per reazioni di condensazione o come precursore per derivati farmaceutici e agrochimici. La presenza del cloro aumenta la reattività del sistema aromatico, facilitando ulteriori modifiche strutturali. Grazie alla sua purezza e stabilità, è impiegato in laboratori di ricerca e sviluppo per la produzione di composti biologicamente attivi con potenziale applicazione in farmacologia e scienza dei materiali.
940-62-5 structure
Product Name:(2E)-3-(4-chlorophenyl)prop-2-enoic acid
Numero CAS:940-62-5
MF:C9H7ClO2
MW:182.60368180275
CID:806400
PubChem ID:637797
Update Time:2025-11-01
(2E)-3-(4-chlorophenyl)prop-2-enoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- trans-4-Chlorocinnamic Acid
- 2-Propenoic acid,3-(4-chlorophenyl)-, (2E)-
- 4-CHLOROCINNAMIC ACID
- Cinnamic acid, p-chloro-, trans-
- trans-p-Chlorocinnamic acid
- 4-Chloro-trans-cinnamic acid
- p-Chloro-trans-cinnamic acid
- RARECHEM BK HC T318
- (2E)-3-(4-Chlorophenyl)-2-propenoic acid (ACI)
- 2-Propenoic acid, 3-(4-chlorophenyl)-, (E)- (ZCI)
- Cinnamic acid, p-chloro-, (E)- (8CI)
- (E)-3-(4-Chlorophenyl)-2-propenoic acid
- (E)-3-(4-Chlorophenyl)acrylic acid
- (E)-4-Chlorocinnamic acid
- (E)-p-Chlorocinnamic acid
- NSC 52172
- trans-3-(4-Chlorophenyl)-2-propenoic acid
- 6J7K3LQS3P
- (2E)-3-(4-Chlorophenyl)-2-propenoic acid
- NS00079746
- 3-(4-Chlorophenyl)-2-propenoic acid
- (2E)-3-(4-chlorophenyl)acrylic acid
- NSC 2756
- NSC-52172
- W-107972
- EN300-17694
- MS-9830
- (E)-3-(4-chlorophenyl)prop-2-enoic acid
- 940-62-5
- NS00025265
- AE-641/01605057
- CHEBI:61116
- 3-(4-Chlorophenyl)propenoic acid
- 3-(4-chlorophenyl)acrylicacid
- Z56989206
- NSC1509
- NSC 1509
- AC-10322
- (2E)-3-(4-chlorophenyl)prop-2-enoic acid
- EINECS 213-373-1
- (E)-3-(4-Chloro-phenyl)-acrylic acid
- EINECS 216-564-8
- HY-Y0729
- ALBB-011722
- p-Chlorocinnamic acid
- (2E)-3-(4-Chlorophenyl)-2-propenoic Acid; NSC 52172;
- 2-Propenoic acid, 3-(4-chlorophenyl)-, (E)-
- 3-(p-Chlorophenyl)acrylic acid
- CHEMBL327951
- SR-01000597225-1
- BCP21408
- 4-Chlorocinnamic acid, 99%
- STK065389
- DTXSID001275521
- 4-Chlorocinnamic Acid, Predominantly Trans
- InChI=1/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3
- AB00443734-03
- NCGC00342159-01
- Cinnamic acid, p-chloro-, (E)-
- NSC52172
- trans-3-(4-chloro-phenyl)-acrylic acid
- EN300-364934
- BDBM50486901
- NSC2756
- Cinnamic acid, p-chloro-
- AKOS000119901
- BBL036957
- CCRIS 3779
- IDI1_030035
- AI3-16650
- 2-PROPENOIC ACID, 3-(4-CHLOROPHENYL)-, (2E)-
- F0850-6846
- 3-(4-chlorophenyl)acrylic acid
- NSC-1509
- 2-Propenoic acid, 3-(4-chlorophenyl)-
- NSC-2756
- CS-0015730
- 1615-02-7
- trans-3-(4-Chlorophenyl)propenoic acid
- MFCD00004396
- SR-01000597225
- HMS1513H03
- E-3-(4-chlorophenyl)propenoic acid
- s12285
- (2E)-3-(4-Chlorophenyl)-2-propenoic acid #
- Q27130822
- WLN: QV1U1R DG
- P-chloro cinnamic acid
- LS-13584
-
- MDL: N/A
- Inchi: 1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
- Chiave InChI: GXLIFJYFGMHYDY-ZZXKWVIFSA-N
- Sorrisi: C(/C1C=CC(Cl)=CC=1)=C\C(=O)O
Proprietà calcolate
- Massa esatta: 182.01300
- Massa monoisotopica: 182.0134572g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 181
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 37.3Ų
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: 1.2377 (rough estimate)
- Punto di fusione: 248-250 °C(lit.)
- Punto di ebollizione: 260.71°C (rough estimate)
- Punto di infiammabilità: No data available
- Indice di rifrazione: 1.5426 (estimate)
- PSA: 37.30000
- LogP: 2.43780
- Pressione di vapore: No data available
(2E)-3-(4-chlorophenyl)prop-2-enoic acid Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- WGK Germania:3
- Codice categoria di pericolo: 22
- Istruzioni di sicurezza: S36
- RTECS:GD8490000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R22
- Condizioni di conservazione:Sealed in dry,2-8°C
(2E)-3-(4-chlorophenyl)prop-2-enoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C363A-100g |
(2E)-3-(4-chlorophenyl)prop-2-enoic acid |
940-62-5 | 98% | 100g |
¥727.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C363A-25g |
(2E)-3-(4-chlorophenyl)prop-2-enoic acid |
940-62-5 | 98% | 25g |
¥245.0 | 2022-05-30 | |
| Alichem | A019112848-1000g |
(E)-3-(4-Chlorophenyl)acrylic acid |
940-62-5 | 95% | 1000g |
$213.06 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C3785-5G |
(E)-3-(4-Chlorophenyl)acrylic Acid |
940-62-5 | >98.0%(GC)(T) | 5g |
¥100.00 | 2024-04-15 | |
| Ambeed | A189179-5g |
(E)-3-(4-Chlorophenyl)acrylic acid |
940-62-5 | 95% | 5g |
$12.0 | 2025-04-15 | |
| Ambeed | A189179-10g |
(E)-3-(4-Chlorophenyl)acrylic acid |
940-62-5 | 95% | 10g |
$15.0 | 2025-04-15 | |
| Ambeed | A189179-25g |
(E)-3-(4-Chlorophenyl)acrylic acid |
940-62-5 | 95% | 25g |
$19.0 | 2025-04-15 | |
| Ambeed | A189179-100g |
(E)-3-(4-Chlorophenyl)acrylic acid |
940-62-5 | 95% | 100g |
$49.0 | 2025-04-15 | |
| Ambeed | A189179-500g |
(E)-3-(4-Chlorophenyl)acrylic acid |
940-62-5 | 95% | 500g |
$222.0 | 2025-04-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C859380-25g |
4-chlorocinnamic acid |
940-62-5 | 98% | 25g |
¥286.00 | 2022-09-29 |
(2E)-3-(4-chlorophenyl)prop-2-enoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ; 12 h, 50 °C
Riferimento
Metodo di produzione 2
Metodo di produzione 3
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… Solvents: Toluene , Perfluorodecalin ; 8 h, 80 °C
Riferimento
- Ytterbium perfluorooctanesulfonate-catalyzed Knoevenagel condensation in a fluorous biphasic system, Organic Preparations and Procedures International, 2006, 39(1), 71-75
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
Riferimento
- Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands, Journal of Medicinal Chemistry, 2020, 63(9), 4579-4602
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Tributylamine Catalysts: Palladium , Hydroxyethyl cellulose Solvents: Water ; 6 h, 90 °C; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min
Riferimento
- Preparation of hydroxyethyl cellulose supported palladium complex and its catalytic performance for Heck reaction, Henan Daxue Xuebao, 2008, 38(5), 474-478
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Tributylamine Catalysts: Iron oxide (Fe3O4) , Palladium , 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 2-oxiranylmethyl 2-methy… (triethylene tetramine-modified) Solvents: Dimethylformamide ; 3 h, 95 °C; 95 °C → rt
Riferimento
- Supported nanosized palladium on superparamagnetic composite microspheres as an efficient catalyst for Heck reaction, Catalysis Communications, 2010, 11(7), 606-610
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Pyridine ; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
Riferimento
- Design, synthesis, and insecticidal activity of 1,5-diphenyl-1-pentanone analogues, Chinese Journal of Chemistry, 2011, 29(11), 2394-2400
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, reflux
Riferimento
- Studies on the synthesis of ammonium salts of 2,4-dichlorophenoxyacetic acid (2,4-D) to enhance its bioregulating potential, Journal of the Indian Chemical Society, 2011, 88(3), 405-414
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
- Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ, European Journal of Medicinal Chemistry, 2015, 97, 32-41
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
- Phenylacrylamides as novel FtsZ-targeted potential antimicrobials, Letters in Drug Design & Discovery, 2015, 12(3), 234-240
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Pyridine ; 5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Riferimento
- Expedient Iodocyclization Approach Toward Polysubstituted 3H-Benzo[e]indoles, Advanced Synthesis & Catalysis, 2015, 357(14-15), 3255-3261
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Palladium alloy, base, Pd 89,Ni 8.2,P 3 Solvents: Dimethylacetamide ; 15 h, 140 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Riferimento
- Reusable and Sustainable Nanostructured Skeleton Catalyst: Heck Reaction with Nanoporous Metallic Glass Pd (PdNPore) as a Support, Stabilizer and Ligand-Free Catalyst, Advanced Synthesis & Catalysis, 2011, 353(16), 2927-2932
Metodo di produzione 14
Condizioni di reazione
1.1 Catalysts: Dabco Solvents: Dimethylformamide ; 80 min, 100 - 110 °C
Riferimento
- A simple and straightforward synthesis of cinnamic acids and ylidene malononitriles via Knoevenagel condensation employing DABCO as catalyst, Asian Journal of Chemistry, 2017, 29(7), 1561-1564
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Tributylamine , Oxygen Catalysts: Cellulose (reaction products with epichlorohydrin and thiosemicarbazide) Solvents: Water ; 5 h, 110 °C; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Synthesis of thiosemicarbazide cellulose supported palladium complex and its catalytic behavior in Heck reaction, Shiyou Huagong, 2008, 37(4), 328-332
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Zinc Solvents: Acetic acid ; 1 min, rt
Riferimento
- Rapid debromination of vic-dibromoalkanes with zinc powder in acetic acid under microwave irradiation, Journal of Chemical Research, 2005, (5), 282-284
Metodo di produzione 17
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, [μ7-[2-amino-2-[(hydroxy-κO:κO:κO)methyl]-1,3-p… Solvents: Water ; 8 h, 50 °C
Riferimento
- An Efficient Iron(III)-Catalyzed Aerobic Oxidation of Aldehydes in Water for the Green Preparation of Carboxylic Acids, Angewandte Chemie, 2017, 56(14), 3867-3871
Metodo di produzione 19
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Tributylamine , Oxygen Catalysts: Chitosan (crosslinked, hydroxybenzaldehyde-modified chitosan, palladium complexes) Solvents: Dimethylformamide ; 3 h, 80 °C; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Synthesis of chitosan-based polymer supported-palladium catalysts and their catalytic performances for Heck reaction, Gaofenzi Xuebao, 2006, (9), 1033-1037
(2E)-3-(4-chlorophenyl)prop-2-enoic acid Raw materials
- propanedioic acid
- Triethyl phosphonoacetate
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- (E)-3-(4-Chlorophenyl)acrylaldehyde
- 4’-Bromoacetophenone
- 4-Chlorobenzaldehyde
- 1-Chloro-4-iodobenzene
- Benzenepropanoic acid, α,β-dibromo-4-chloro-, (αR,βS)-rel-
- methyl 3-(4-chlorophenyl)prop-2-enoate
(2E)-3-(4-chlorophenyl)prop-2-enoic acid Preparation Products
(2E)-3-(4-chlorophenyl)prop-2-enoic acid Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:940-62-5)(2E)-3-(4-chlorophenyl)prop-2-enoic acid
Numero d'ordine:A922539
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 14:33
Prezzo ($):166.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:940-62-5)4-CHLOROCINNAMIC ACID
Numero d'ordine:LE540
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:39
Prezzo ($):discuss personally
Email:18501500038@163.com
(2E)-3-(4-chlorophenyl)prop-2-enoic acid Letteratura correlata
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
940-62-5 ((2E)-3-(4-chlorophenyl)prop-2-enoic acid) Prodotti correlati
- 1866-38-2(3-Chlorocinnamic acid)
- 7312-27-8(3-(3,4-dichlorophenyl)prop-2-enoic acid)
- 90418-21-6(2-Propenoic acid,3-(3,5-dichlorophenyl)-)
- 1615-02-7(3-(4-chlorophenyl)prop-2-enoic acid)
- 14473-90-6(3-(3-chlorophenyl)prop-2-enoic acid)
- 939-58-2(2-Chlorocinnamic acid)
- 3752-25-8(3-(2-chlorophenyl)prop-2-enoic acid)
- 1202-39-7((E)-3-(3,4-Dichlorophenyl)acrylic acid)
- 50667-96-4(2,4-Pentadienoicacid, 5-(4-chlorophenyl)-)
- 83281-26-9( )